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Compound of Interest

Compound Name: 3"-Nitropropiophenone

Cat. No.: B093426

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3'-
Nitropropiophenone, a key intermediate in various chemical syntheses. The following
sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, along with generalized experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The empirical formula for 3'-Nitropropiophenone is CoHsNOs, with a molecular weight of
179.17 g/mol . Spectroscopic analysis confirms the presence of a 1,3-disubstituted benzene
ring, a nitro group, and a propiophenone moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

1H NMR (Proton NMR) Data

The *H NMR spectrum of 3'-Nitropropiophenone exhibits characteristic signals for the
aromatic protons and the ethyl group of the propiophenone chain. The electron-withdrawing
nature of the nitro and carbonyl groups deshields the aromatic protons, shifting them downfield.
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
8,77 ii:gil)et (or Triplet, J = 1H Hoo
~8.42 Doublet of Doublets 1H H-4' or H-6'
~8.30 Doublet of Doublets 1H H-6' or H-4'
~7.71 Triplet 1H H-5'
3.10 Quartet 2H -CH2-
1.25 Triplet 3H -CHs

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum provides information on the different carbon environments within the

molecule.
Chemical Shift (8) ppm Assighment
~196.5 C=0 (Ketone)
~148.4 C-NO2
~138.2 Cc-1
~134.0 Aromatic CH
~130.0 Aromatic CH
~127.5 Aromatic CH
~123.0 Aromatic CH
~32.0 -CHa-
~8.5 -CHs

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3'-Nitropropiophenone shows strong absorption bands corresponding to the

carbonyl and nitro groups.

Wavenumber . . . .
Intensity Functional Group Vibration Mode
(cm™)
~3100-3000 Medium Aromatic C-H Stretching
~2980-2940 Medium Aliphatic C-H Stretching
~1700 Strong C=0 (Ketone) Stretching
) Aromatic Ring
~1610, 1580, 1480 Medium-Strong c=C )
Stretching
Asymmetric Stretching
~1530 Strong N-O
(NO2)
Symmetric Stretching
~1350 Strong N-O
(NO2)
Out-of-plane Bending
~810, 740 Strong C-H

(m-disubstituted)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. The mass spectrum of 3'-Nitropropiophenone is consistent with its molecular

weight and shows characteristic fragmentation.
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miz Relative Intensity Assighment
179 Moderate [M]* (Molecular lon)
[M - CzHs]* (Loss of ethyl
150 Strong
group)
120 Moderate [M - CzHs - NOJ*+
104 Moderate [C7H4O]*
76 Moderate [CeHa]*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

Sample Preparation:

o Dissolve approximately 10-20 mg of 3'-Nitropropiophenone in 0.5-0.7 mL of a deuterated
solvent (e.g., CDCIs or DMSO-ds).

o Transfer the solution to a 5 mm NMR tube.

H NMR Acquisition:

e Spectrometer: 400 MHz or higher field NMR spectrometer.

o Pulse Sequence: Standard single-pulse sequence.

e Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.

e Number of Scans: 8-16, depending on the sample concentration.

+ Reference: Tetramethylsilane (TMS) at 0.00 ppm.
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13C NMR Acquisition:

e Spectrometer: 100 MHz or higher field NMR spectrometer.

» Pulse Sequence: Proton-decoupled single-pulse sequence.

e Acquisition Time: 1-2 seconds.

o Relaxation Delay: 2-5 seconds.

o Number of Scans: 128-1024 or more, as *3C has a low natural abundance.

o Reference: Solvent peak (e.g., CDCls at 77.16 ppm) or TMS at 0.00 ppm.

IR Spectroscopy (FTIR)

Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Place a small amount of the solid 3'-Nitropropiophenone sample directly onto the ATR
crystal.

o Apply pressure using the instrument's clamp to ensure good contact between the sample
and the crystal.

Data Acquisition:

e Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.
e Spectral Range: 4000-400 cm~1,

e Resolution: 4 cm~1.

e Number of Scans: 16-32.

» Background: A background spectrum of the empty ATR crystal should be collected before
running the sample.
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Mass Spectrometry (GC-MS)

Sample Preparation:

o Dissolve a small amount of 3'-Nitropropiophenone in a volatile organic solvent (e.g.,
dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

GC-MS Analysis:

e Gas Chromatograph (GC):

[¢]

Column: A nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 um).

o

Inlet Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

[e]

o

Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then
ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

e Mass Spectrometer (MS):
o lonization Mode: Electron lonization (El) at 70 eV.
o Source Temperature: 230 °C.
o Mass Range: Scan from m/z 40 to 300.
Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound like 3'-Nitropropiophenone.
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General Workflow for Spectroscopic Analysis
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« To cite this document: BenchChem. [Spectroscopic Analysis of 3'-Nitropropiophenone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b093426#spectroscopic-data-for-3-
nitropropiophenone-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b093426?utm_src=pdf-body-img
https://www.benchchem.com/product/b093426#spectroscopic-data-for-3-nitropropiophenone-nmr-ir-mass-spec
https://www.benchchem.com/product/b093426#spectroscopic-data-for-3-nitropropiophenone-nmr-ir-mass-spec
https://www.benchchem.com/product/b093426#spectroscopic-data-for-3-nitropropiophenone-nmr-ir-mass-spec
https://www.benchchem.com/product/b093426#spectroscopic-data-for-3-nitropropiophenone-nmr-ir-mass-spec
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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